((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol
Description
((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol is a chiral cyclopropane derivative characterized by a benzyloxymethyl group and a hydroxymethyl substituent on adjacent carbons of the cyclopropane ring. Key properties include:
- Molecular Formula: C₁₂H₁₆O₂
- Molecular Weight: 192.25–192.26 g/mol
- CAS Number: 142096-80-8
- Purity: >95% (commonly provided as 10 mM solutions in DMSO for research use)
- Storage: Stable at room temperature (RT) for short-term; long-term storage recommended at -80°C (6 months) or -20°C (1 month) .
The compound is primarily utilized as a synthetic intermediate in pharmaceuticals, notably in the production of Montelukast, a leukotriene receptor antagonist . Its stereochemistry ((1S,2R)) is critical for biological activity, as confirmed via optical rotation comparisons with literature values .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[(1S,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
InChI Key |
QXASXPPLOQNMOY-NEPJUHHUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1COCC2=CC=CC=C2)CO |
Canonical SMILES |
C1C(C1COCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Reaction
One of the primary methods for synthesizing cyclopropane derivatives involves cyclopropanation reactions using diazo compounds and alkenes. For ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol:
- Starting Material : Benzyl-protected alcohols or aldehydes.
- Cyclopropanation Agent : Diazo compounds are typically used to introduce the cyclopropane ring.
- Catalysts : Transition metal catalysts such as Rhodium (Rh) complexes are preferred for stereoselectivity.
- Reaction Conditions : The reaction is carried out under inert atmospheres (e.g., nitrogen or argon) at controlled temperatures to prevent side reactions.
Stereoselective Reduction
After forming the cyclopropane ring, stereoselective reduction is employed to introduce the hydroxymethyl group.
- Reducing Agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Solvents : Typically polar solvents like tetrahydrofuran (THF) or ethanol are used.
- Control of Stereochemistry : Chiral auxiliaries or catalysts are applied to ensure the (1S,2R) configuration.
Benzyl Protection and Deprotection
The benzyloxy group is introduced as a protecting group during synthesis:
- Protection Step : Benzyl bromide reacts with alcohols in the presence of a base like potassium carbonate (K2CO3).
- Deprotection Step : Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas removes the benzyl group without affecting other functional groups.
Optimized Reaction Conditions
Temperature and Pressure Control
Maintaining low temperatures during cyclopropanation ensures high selectivity and minimizes by-products.
Use of Catalysts
Transition metal catalysts like Rhodium complexes enhance diastereoselectivity in cyclopropanation reactions.
Solvent Selection
Polar aprotic solvents such as THF improve reaction efficiency by stabilizing intermediates.
Challenges and Improvements
Yield Optimization
The yield can be improved by optimizing reaction parameters such as temperature, solvent concentration, and catalyst loading.
Impurity Reduction
Impurities from side reactions can be minimized by using high-purity starting materials and carefully controlling reaction conditions.
Scale-Up Considerations
For industrial production, continuous flow reactors may be employed to enhance safety and efficiency while maintaining stereoselectivity.
Data Table
| Step | Starting Material | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| Cyclopropanation | Benzyl-protected alcohols | Diazo compound + Rh catalyst | Inert atmosphere, low temp | Formation of cyclopropane ring |
| Stereoselective Reduction | Cyclopropane intermediate | NaBH4 or LiAlH4 | Polar solvent (THF/EtOH), RT | Hydroxymethyl group introduction |
| Benzyl Protection | Alcohol | Benzyl bromide + K2CO3 | Base-catalyzed reaction | Benzyloxy group addition |
| Benzyl Deprotection | Protected intermediate | Pd/C + H2 | Hydrogenolysis | Removal of benzyl group |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the benzyloxy group with a methoxy group.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Methoxy derivatives, other substituted cyclopropyl compounds
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : Approximately 192.26 g/mol
- Structural Features : The compound features two stereogenic centers, leading to multiple stereoisomers. The (1S,2R) configuration is particularly significant for its biological properties.
Research indicates that ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol exhibits various biological activities, making it a subject of interest in pharmacological studies. Key areas of investigation include:
- Antimicrobial Properties : Studies have shown that cyclopropane derivatives can possess antimicrobial effects, potentially useful in developing new antibiotics.
- Anticancer Activity : Preliminary research suggests that this compound may exhibit anticancer properties, contributing to the search for novel cancer therapies.
Synthesis and Reactivity
The synthesis of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol typically involves several key steps that leverage its functional groups. The reactivity of this compound is attributed to the presence of the hydroxymethyl and benzyloxy groups, which can participate in various chemical reactions such as:
- Esterification Reactions : The hydroxymethyl group can react with carboxylic acids to form esters.
- Alcohol Reactions : The compound can undergo transformations typical of alcohols, including oxidation and substitution reactions.
Case Study 1: Antimicrobial Activity
In a study examining various cyclopropane derivatives, ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol was tested against several bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in developing new antibiotic agents.
Case Study 2: Anticancer Research
Research focused on the anticancer properties of this compound demonstrated promising results in inhibiting cancer cell proliferation in vitro. Further studies are warranted to explore its mechanism of action and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s effects in various chemical and biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropane Ring
Compound A : [(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol (CAS 66504-95-8)
- Structure : Replaces the benzyloxy group with a phenyl ring.
- Molecular Weight : 178.23 g/mol .
- Key Differences :
Compound B : ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS 17352-97-5)
- Structure: Substitutes benzyloxy with an aminomethyl group.
- Molecular Formula : C₅H₁₀O₂ .
- Key Differences :
Compound C : [(1S,2R)-rel-2-(Hydroxymethyl)cyclopropyl]methanol (CAS 2345-68-8)
Functional Group Modifications
Compound D : ((1R,2S)-2-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropyl)methyl Acetate (CAS 1369768-29-5)
- Structure : Introduces a fluorophenyl group and an acetate ester.
- Prodrug Potential: The acetate ester may enhance bioavailability by increasing lipophilicity .
Compound E : (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate (CAS 826-35-7)
- Structure : Replaces hydroxymethyl and benzyloxy groups with ester functionalities.
- Key Differences :
- Reactivity : Esters undergo hydrolysis or transesterification, unlike the stable benzyl ether in the target compound.
- Applications : Used in polymer chemistry or as a precursor for carboxylic acids .
Biological Activity
((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol is a chiral compound characterized by a cyclopropane ring with a benzyloxy group and a hydroxymethyl substituent. Its molecular formula is C11H14O3, and it has a molecular weight of approximately 192.26 g/mol. The compound's unique stereochemistry and functional groups contribute to its distinct biological activity, making it a subject of interest in medicinal chemistry.
The compound features two stereogenic centers, allowing for multiple stereoisomers. The (1S,2R) configuration is particularly noted for its biological and chemical properties. Key functional groups include:
- Benzyloxy Group : Known for enhancing lipophilicity and potentially improving bioavailability.
- Hydroxymethyl Group : May participate in hydrogen bonding, influencing the compound's interaction with biological targets.
Biological Activity
Research indicates that ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol exhibits significant biological activity across various domains:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol:
- Study on hMAO Inhibition : A study evaluating benzyloxy-substituted chalcones demonstrated that certain structural features significantly enhance MAO-B inhibition. The most potent inhibitors had IC50 values as low as 0.067 μM . This suggests that modifications similar to those in ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol could yield compounds with enhanced biological activity.
- Cyclopropane Derivatives : Research into cyclopropane derivatives has highlighted their potential as therapeutic agents due to their unique reactivity and ability to interact with various biological targets .
Comparative Analysis
The following table summarizes key structural features and biological activities of compounds structurally related to ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2R)-2-(benzyloxymethyl)cyclopropylmethanol | Similar cyclopropane structure | Different stereochemistry affects biological activity |
| (2-Methylcyclopropyl)methanol | Cyclopropane ring with methyl | Simpler structure but lacks the benzyloxy group |
| 3-(benzyloxy)propylcyclopropanecarboxylic acid | Contains a cyclopropane ring | Focused on carboxylic acid functionality |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing ((1S,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via cyclopropanation of allylic alcohols or esters using carbenoid intermediates. For example, lithium carbenoid-mediated cyclopropanation (e.g., CH₂I₂ or CH₂Br₂ with LiHMDS) achieves cyclopropane ring formation with stereocontrol. The stereochemistry is influenced by the choice of base, solvent (e.g., THF), and temperature . Post-cyclopropanation, reduction of esters or ketones to the methanol group is performed using agents like LiAlH₄, followed by hydrolysis and purification via column chromatography .
Q. What spectroscopic techniques are critical for confirming the structure and purity of ((1S,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include cyclopropane protons (δ 0.5–1.5 ppm), benzyloxy methylene protons (δ 3.3–4.5 ppm), and methanol protons (δ 1.5–2.5 ppm). Stereochemistry is confirmed via coupling constants (e.g., trans-cyclopropane protons show J ≈ 5–8 Hz) .
- IR Spectroscopy : Absorptions for hydroxyl (3200–3600 cm⁻¹) and benzyl ether (∼1100 cm⁻¹) groups validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 192.25 for C₁₂H₁₆O₂) confirm molecular weight .
Q. How is ((1S,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol utilized as an intermediate in pharmaceutical synthesis?
- Methodological Answer : The compound is a key intermediate in synthesizing Montelukast, a leukotriene antagonist. The benzyloxy group acts as a protective moiety for hydroxyl groups during multi-step syntheses. Subsequent deprotection (e.g., hydrogenolysis with Pd/C) yields active pharmaceutical ingredients .
Advanced Research Questions
Q. What strategies address low yields in cyclopropanation steps during the synthesis of ((1S,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol?
- Methodological Answer : Low yields (e.g., 16–33% in some protocols ) arise from competing side reactions (e.g., dimerization). Optimization includes:
- Temperature Control : Lower temperatures (−78°C) favor carbenoid stability.
- Additives : Use of chiral ligands or Lewis acids (e.g., ZnCl₂) enhances stereoselectivity.
- Substrate Design : Pre-organizing allylic substrates via steric hindrance minimizes undesired pathways .
Q. How does stereochemistry at the cyclopropane ring impact the biological activity of derivatives like Montelukast?
- Methodological Answer : The (1S,2R) configuration ensures proper binding to leukotriene receptors. Computational docking studies (e.g., molecular dynamics simulations) reveal that trans-cyclopropane geometry aligns with hydrophobic pockets in the receptor, while cis-isomers exhibit reduced affinity . Experimental validation involves synthesizing enantiomers and comparing IC₅₀ values in receptor-binding assays .
Q. What analytical challenges arise in characterizing diastereomeric impurities of ((1S,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol, and how are they resolved?
- Methodological Answer : Diastereomers with similar polarities complicate chromatographic separation. Solutions include:
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments distinguish spatial arrangements of substituents .
- X-ray Crystallography : Absolute configuration determination via single-crystal analysis resolves ambiguities .
Q. What role do protective groups (e.g., benzyloxy) play in the stability and reactivity of ((1S,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol during multi-step syntheses?
- Methodological Answer : The benzyloxy group protects the hydroxyl moiety from oxidation or nucleophilic attack during subsequent reactions (e.g., sulfonylation or alkylation). Stability under acidic/basic conditions is confirmed via TLC monitoring. Selective deprotection using H₂/Pd-C ensures minimal side-reactivity .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for cyclopropanation reactions: How can researchers reconcile these variations?
- Methodological Answer : Yield disparities (e.g., 16% vs. 49% ) stem from differences in carbenoid precursors (CH₂I₂ vs. CH₂Br₂) and steric effects in substrates. Systematic studies comparing reagents, solvents, and substrates under controlled conditions are recommended. Meta-analyses of literature data can identify optimal conditions for specific analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
